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Introduction
Pegapamodutide (also known as OPK88003 and LY2944876) is a long-acting, dual-agonist

peptide that activates both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1] This

dual mechanism of action positions Pegapamodutide as a compound of interest for the

treatment of type 2 diabetes and obesity, with the potential to influence energy balance through

multiple pathways. Activation of the GLP-1 receptor is known to suppress appetite and improve

glycemic control, while glucagon receptor activation can increase energy expenditure and

promote hepatic fat metabolism.[2][3][4] These application notes provide an overview of the

available clinical data on Pegapamodutide and detailed protocols for investigating its effects

on energy expenditure, drawing from methodologies used for similar dual-agonist compounds.

Quantitative Data from Clinical Trials
While specific data on the direct measurement of energy expenditure from Pegapamodutide
clinical trials are not extensively published in peer-reviewed literature, data from a Phase 2b

clinical trial (NCT03406377) highlight its clinical efficacy in patients with type 2 diabetes and

obesity.[5][6] The following tables summarize the key findings from this trial.

Table 1: Efficacy of Pegapamodutide in a Phase 2b Clinical Trial (30 Weeks)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10832559?utm_src=pdf-interest
https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.opko.com/investors/news-events/press-releases/detail/357/opko-announces-positive-topline-results-in-phase-2-diabetes-and-obesity-trial
https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9881753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2750209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6055720/
https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.bioworld.com/articles/671206-opko-reports-additional-phase-ii-results-for-opk-88003-in-patients-with-diabetes-and-obesity?v=preview
https://mayafiles.tase.co.il/rpdf/1224001-1225000/P1224386-00.pdf
https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Pegapamodutide
Group

Placebo Group p-value

Modified Intent-to-

Treat (mITT)

Population

Change in HbA1c

from Baseline
-1.30% -0.09% <0.0001

Change in Body

Weight from Baseline
-4.4 kg -1.8 kg 0.01

Change in

Triglycerides from

Baseline

-31.2 mg/dL -11.6 mg/dL 0.005

Per-Protocol

Population

Change in HbA1c

from Baseline
-1.47% -0.25% Not Reported

Change in Body

Weight from Baseline
-5.5 kg -1.9 kg Not Reported

Data sourced from OPKO Health press releases regarding the Phase 2b clinical trial of

OPK88003 (Pegapamodutide).[1][5][6]

To provide a more direct insight into the potential effects of a dual GLP-1/GCGR agonist on

energy expenditure, the following table presents data from a study on a similar compound,

SAR425899.

Table 2: Effects of a Dual GLP-1/GCGR Agonist (SAR425899) on Energy Expenditure
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Parameter SAR425899 Group Placebo Group p-value

Change in Body

Weight (kg)
-4.83 ± 1.44 -3.68 ± 1.37 <0.05

Change in Fat Mass

(kg)
-3.1 ± 1.2 -1.9 ± 0.9 <0.05

Change in Fat-Free

Mass (kg)
-1.7 ± 1.0 -1.8 ± 0.9 <0.05

Change in Sleeping

Metabolic Rate (SMR)

(kcal/day)

-133 ± 101 -193 ± 91
0.002 (adjusted for

body composition)

Change in 24-hour

Energy Expenditure

(kcal/day)

-214 ± 147 -250 ± 129 Not Significant

Change in 24-hour

Respiratory Exchange

Ratio (RER)

-0.04 ± 0.03 -0.02 ± 0.02 <0.05

Data from a study on the dual GLP-1/glucagon receptor agonist SAR425899, which serves as

a proxy for the potential effects of Pegapamodutide.[2]

Signaling Pathways
The therapeutic effects of Pegapamodutide are mediated through the activation of two distinct

G protein-coupled receptors: the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).
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Caption: Dual signaling pathway of Pegapamodutide.
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The following protocols are detailed methodologies for key experiments to investigate the

effects of Pegapamodutide on energy expenditure. These are based on established methods

used in clinical trials of similar compounds.[2][4]

Protocol 1: Measurement of 24-Hour Energy Expenditure
and Substrate Oxidation using Whole-Room Indirect
Calorimetry
Objective: To quantify the effect of Pegapamodutide on 24-hour energy expenditure (EE),

sleeping metabolic rate (SMR), resting metabolic rate (RMR), the thermic effect of food (TEF),

and substrate oxidation.

Materials:

Whole-room indirect calorimeter

Standardized meals

Urine collection containers

Body composition analyzer (e.g., DXA)

Procedure:

Participant Screening and Acclimatization:

Recruit healthy subjects or patients with type 2 diabetes and/or obesity.

Acclimatize participants to the whole-room calorimeter environment for at least one night

before the baseline measurement.

Baseline Measurements (Pre-treatment):

Conduct a 24-hour stay in the whole-room calorimeter.

Provide standardized meals at fixed times to control for dietary-induced thermogenesis.
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Collect 24-hour urine for the measurement of urinary nitrogen to estimate protein

oxidation.

Measure body composition (fat mass and fat-free mass) using a DXA scan.

Treatment Period:

Administer Pegapamodutide or placebo according to the study design (e.g., once-weekly

subcutaneous injection).

Maintain a controlled diet throughout the treatment period.

Post-treatment Measurements:

Repeat the 24-hour whole-room calorimetry measurement under the same standardized

conditions as the baseline.

Collect 24-hour urine and repeat body composition analysis.

Data Analysis:

Calculate 24-hour EE, SMR (average EE during sleep), and RMR (average EE during

quiet rest) from the continuous measurement of oxygen consumption (VO2) and carbon

dioxide production (VCO2).

Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate

utilization.

Calculate fat and carbohydrate oxidation rates using established equations, incorporating

urinary nitrogen data to account for protein oxidation.

Compare the changes in EE and substrate oxidation from baseline to post-treatment

between the Pegapamodutide and placebo groups.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Whole-Room Calorimetry Workflow

Screening &
Acclimatization

Baseline 24h
Calorimetry

Pegapamodutide or
Placebo Administration

Post-Treatment 24h
Calorimetry

Data Analysis
(EE, RER, etc.)

Click to download full resolution via product page

Caption: Experimental workflow for whole-room calorimetry.

Protocol 2: Assessment of In Vitro Receptor Activation
and Downstream Signaling
Objective: To determine the potency and efficacy of Pegapamodutide in activating the GLP-1

and glucagon receptors and to characterize the downstream signaling cascade.

Materials:

Cell lines stably expressing human GLP-1R or GCGR (e.g., HEK293 or CHO cells)

Pegapamodutide

Native GLP-1 and glucagon (as controls)

cAMP assay kit (e.g., HTRF-based)

Cell culture reagents

Plate reader

Procedure:

Cell Culture:

Culture HEK293 or CHO cells stably expressing either the human GLP-1R or GCGR in

appropriate media.
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Seed cells into 96-well or 384-well plates and grow to confluence.

Compound Treatment:

Prepare serial dilutions of Pegapamodutide, native GLP-1, and native glucagon.

Remove culture media from the cells and add the compound dilutions.

Incubate for a specified time (e.g., 30 minutes) at 37°C.

cAMP Measurement:

Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit

according to the manufacturer's instructions.

Read the plate on a compatible plate reader.

Data Analysis:

Generate dose-response curves for each compound on both receptor-expressing cell

lines.

Calculate the EC50 (half-maximal effective concentration) for each compound to

determine its potency.

Compare the maximal response to determine the efficacy relative to the native ligands.

In Vitro Receptor Activation Assay

Culture GLP-1R &
GCGR expressing cells

Treat with Pegapamodutide
& Controls Perform cAMP Assay Analyze Dose-Response

(EC50, Emax)

Click to download full resolution via product page

Caption: Workflow for in vitro receptor activation assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10832559?utm_src=pdf-body
https://www.benchchem.com/product/b10832559?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Pegapamodutide represents a promising therapeutic candidate with a dual mechanism of

action that favorably impacts key parameters in the management of type 2 diabetes and

obesity. The provided data and protocols offer a framework for researchers to further

investigate the effects of Pegapamodutide and similar dual-agonists on energy expenditure.

Rigorous assessment of changes in metabolic rate and substrate utilization will be crucial in

fully elucidating the metabolic benefits of this class of drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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